(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine
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Overview
Description
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring and a boronate ester group
Preparation Methods
The synthesis of (S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a boronate ester. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyrrolidine ring can participate in substitution reactions, often facilitated by the presence of the boronate ester group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues, modulating the activity of the target enzyme or receptor. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine can be compared with other similar compounds, such as:
®-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine: Without the chiral center, this compound may have different reactivity and applications.
Boronate esters: Other boronate esters with different substituents can be compared in terms of their reactivity and applications.
Properties
Molecular Formula |
C19H22BNO3 |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
(2S)-2-[1,3,2-dioxaborolan-2-yloxy(diphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C19H22BNO3/c1-3-8-16(9-4-1)19(18-12-7-13-21-18,17-10-5-2-6-11-17)24-20-22-14-15-23-20/h1-6,8-11,18,21H,7,12-15H2/t18-/m0/s1 |
InChI Key |
KKQJUNDZGUCWKN-SFHVURJKSA-N |
Isomeric SMILES |
B1(OCCO1)OC([C@@H]2CCCN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
B1(OCCO1)OC(C2CCCN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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